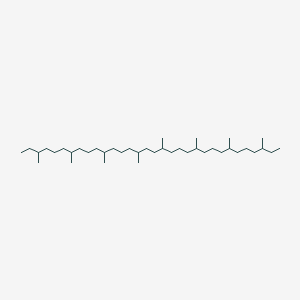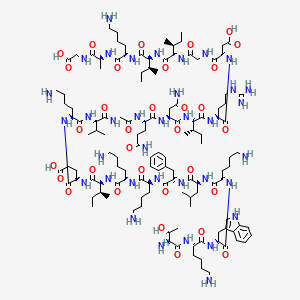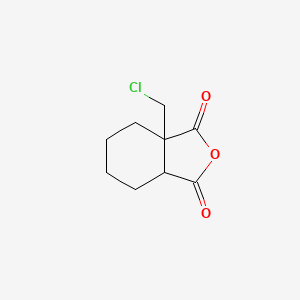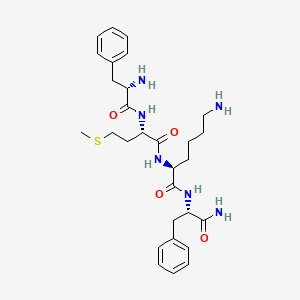
3,7,11,15,18,22,26,30-Octamethyldotriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,11,15,18,22,26,30-Octamethyldotriacontane is a specific acyclic isoprenoid recognized in petroleum and as a degradation product of Messel shale kerogen . This compound is notable for its head-to-head linkage of isoprenoid units, which is a characteristic feature of certain biological markers in methanogenic bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3,7,11,15,18,22,26,30-Octamethyldotriacontane are not well-documented. Given its occurrence in petroleum and as a degradation product of kerogen, it is likely that industrial extraction methods involve the processing of these natural sources to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,7,11,15,18,22,26,30-Octamethyldotriacontane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
3,7,11,15,18,22,26,30-Octamethyldotriacontane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3,7,11,15,18,22,26,30-Octamethyldotriacontane involves its role as a structural component in biomembranes of certain archaebacteria . It contributes to the stability and functionality of these membranes, which is crucial for the survival of these organisms in extreme environments.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other acyclic isoprenoids such as:
2,6,10,15,19-Pentamethyleicosane: Another acyclic isoprenoid found in methanogenic bacteria.
Squalenes: These are major neutral lipids in methanogenic and thermoacidophilic archaebacteria.
Uniqueness
3,7,11,15,18,22,26,30-Octamethyldotriacontane is unique due to its head-to-head linkage of isoprenoid units, which distinguishes it from other acyclic isoprenoids. This structural feature contributes to its specific role as a biological marker and its occurrence in petroleum and kerogen .
Propiedades
| 84296-10-6 | |
Fórmula molecular |
C40H82 |
Peso molecular |
563.1 g/mol |
Nombre IUPAC |
3,7,11,15,18,22,26,30-octamethyldotriacontane |
InChI |
InChI=1S/C40H82/c1-11-33(3)19-13-21-35(5)23-15-25-37(7)27-17-29-39(9)31-32-40(10)30-18-28-38(8)26-16-24-36(6)22-14-20-34(4)12-2/h33-40H,11-32H2,1-10H3 |
Clave InChI |
WEHKMXJXZKAYRJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCC(C)CCCC(C)CCCC(C)CCC(C)CCCC(C)CCCC(C)CCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(azepan-1-ium-1-yl)ethyl N-[2-(pentoxymethyl)phenyl]carbamate;chloride](/img/no-structure.png)
![4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol](/img/structure/B14421087.png)
![1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14421117.png)
![2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol](/img/structure/B14421147.png)


